(5Z)-5-[[5-chloro-2-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-[[5-chloro-2-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the thiazolidinone class
Properties
IUPAC Name |
(5Z)-5-[[5-chloro-2-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O5S2/c23-16-7-8-19(30-13-14-4-1-2-6-18(14)25(27)28)15(10-16)11-20-21(26)24(22(31)32-20)12-17-5-3-9-29-17/h1-11H,12-13H2/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHYPCZMYXQKCS-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve:
Starting Materials: 5-chloro-2-[(2-nitrophenyl)methoxy]benzaldehyde, furan-2-carbaldehyde, and a thioamide derivative.
Reaction Conditions: The reaction could be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl ring, especially at positions ortho and para to the chloro substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents like sulfuryl chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinone derivatives can act as ligands in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer Agents: Potential to inhibit the growth of cancer cells by interfering with specific cellular pathways.
Medicine
Anti-inflammatory Agents: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Antidiabetic Agents: Modulates glucose metabolism and improves insulin sensitivity.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Pharmaceuticals: Incorporated into drug formulations for various therapeutic applications.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Antimicrobial Action: Disrupts the integrity of microbial cell membranes or inhibits essential enzymes.
Anticancer Action: Induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Anti-inflammatory Action: Inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzothiazoles: Exhibits antimicrobial and anticancer activities.
Oxazolidinones: Used as antibiotics, particularly against Gram-positive bacteria.
Uniqueness
The unique combination of functional groups in “(5Z)-5-[[5-chloro-2-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one” provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
